1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain chemical transformations. This compound is valuable in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and base, as well as the reaction temperature, are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
tert-Butyl carbamate: A simpler compound used for similar protective purposes.
Phenylmethoxycarbonyl (Cbz) group: Another protecting group used for amines, but it is cleaved under different conditions (e.g., catalytic hydrogenation).
Uniqueness
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. The presence of the methyl group at the 4-position can influence the reactivity and steric properties of the compound, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560842 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661459-03-6, 1262408-54-7 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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